Biotinyl-5'-AMP
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Overview
Description
Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
1. Enzymatic Catalysis and Structural Studies
Biotinyl-5'-AMP is a key intermediate in the enzymatic process catalyzed by biotin protein ligase (BPL), which involves the synthesis of this compound from biotin and ATP, followed by biotinylation of the biotin carboxyl carrier protein subunit of acetyl-CoA carboxylase. Studies have detailed the crystal structures of BPL from various sources, including Pyrococcus horikoshii, revealing insights into the enzyme's mechanism, including the active site's arrangement and interaction with this compound (Bagautdinov et al., 2005).
2. Kinetics and Mechanism of Synthesis
The kinetics of biotinyl-5'-adenylate (bio-5'-AMP) synthesis, catalyzed by the Escherichia coli repressor of biotin biosynthesis, have been studied to understand the reaction mechanism and the stability of the enzyme-product complex. These studies provide critical insights into the biotin regulatory system, including the synthesis and release of bio-5'-AMP (Xu & Beckett, 1994).
3. Antibacterial Drug Targets
This compound has been investigated as a target for developing new antibacterial drugs, particularly against drug-resistant bacteria like Staphylococcus aureus. Structural and biochemical studies of BPL inhibitors, including analogues of this compound, have been pivotal in this research, aiding in the design and development of novel antibacterial chemotherapeutics (Feng et al., 2016).
4. Olfactory Receptor Research
This compound has been utilized in the study of olfactory receptors. In research on the spiny lobster, biotinylated adenosine-5′-monophosphate was used to localize 5′AMP odorant binding sites on the dendrites of olfactory receptor neurons, contributing to our understanding of olfactory transduction mechanisms (Blaustein et al., 1993).
5. Applications in Biotinylation
This compound is central to the development of methods for protein biotinylation. For example, a mutant form of E. coli biotin protein ligase (BirA) has been used for the enzymatic biotinylation of various proteins via chemical acylation by biotinoyl-5'-AMP, demonstrating its potential in protein modification and detection technologies (Cronan, 2005).
Properties
Molecular Formula |
C20H28N7O9PS |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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